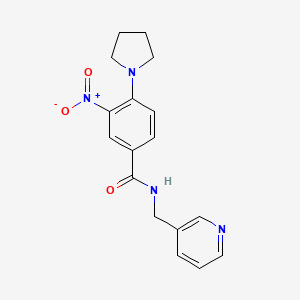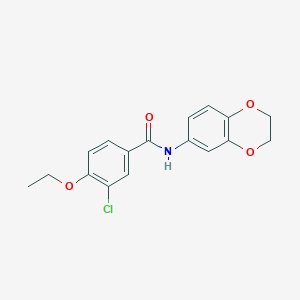![molecular formula C18H15N3O4 B4400842 2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4400842.png)
2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate
Übersicht
Beschreibung
2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to DNA damage and cell death. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses. Additionally, the compound has been shown to inhibit the activity of the proteasome, a complex that is involved in the degradation of proteins, leading to the accumulation of misfolded proteins and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to exhibit antiviral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate is its broad spectrum of activity against various diseases, including cancer, bacterial and fungal infections, and viral infections. Another advantage is its relatively low toxicity, making it a potential candidate for the development of new drugs. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of the compound to better understand its therapeutic potential. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of the compound in vivo. Finally, the compound can be further optimized for specific applications, such as the development of new anticancer drugs or antibiotics.
Wissenschaftliche Forschungsanwendungen
2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has been found to induce cell death and inhibit tumor growth. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. The compound has also shown promising results as an antiviral agent against various viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)24-15-10-6-5-9-14(15)18(23)19-11-16-20-17(21-25-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYNWNYHILDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)
![N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4400770.png)
![1-{2-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400788.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate](/img/structure/B4400793.png)
![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone](/img/structure/B4400798.png)
![N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4400800.png)


![N-{4-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4400820.png)
![3-ethoxy-4-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4400828.png)
![4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4400831.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4400850.png)